molecular formula C13H14ClNO4S4 B6425742 4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034606-31-8

4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No. B6425742
CAS RN: 2034606-31-8
M. Wt: 412.0 g/mol
InChI Key: YWHIKOBQEREPQB-UHFFFAOYSA-N
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Description

“4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” is a novel heterocyclic compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . It seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . Therefore, the future direction could be the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S4/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(10-2-1-8-20-10)22(16,17)9-7-15/h1-4,8,11H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHIKOBQEREPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

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